1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol is a synthetic arylpiperazine derivative characterized by a propan-2-ol backbone substituted with a 4-(4-fluorophenyl)piperazine group and a [3-(trifluoromethyl)phenyl]sulfanyl moiety. This compound shares structural motifs common in central nervous system (CNS) agents, particularly serotonin receptor modulators, due to the presence of the piperazine ring and fluorinated aromatic substituents . The 4-fluorophenyl group on the piperazine enhances receptor binding affinity, while the trifluoromethylphenyl sulfanyl moiety contributes to metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F4N2OS/c21-16-4-6-17(7-5-16)26-10-8-25(9-11-26)13-18(27)14-28-19-3-1-2-15(12-19)20(22,23)24/h1-7,12,18,27H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDWESQUSMHLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: The protected piperazines are then deprotected using PhSH.
Intramolecular Cyclization: Selective intramolecular cyclization reaction gives the desired piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the piperazine ring, the sulfanyl/thio group, or the propanol backbone. Below is a systematic comparison:
Structural Analogues with Modified Piperazine Substituents
Analogues with Modified Sulfanyl/Thio Groups
Biological Activity
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a trifluoromethyl group, which may influence its pharmacological properties. This article aims to explore the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C24H28F3N3OS
Molecular Weight: 463.56 g/mol
IUPAC Name: this compound
The structure of compound 1 includes a piperazine ring that is substituted with a fluorophenyl group and a sulfanyl group attached to a propanol backbone. This configuration is expected to confer specific interactions with biological targets, particularly in the central nervous system (CNS) and potentially in cancer therapeutics.
Inhibition of Enzymatic Activity
Recent studies have investigated the inhibitory effects of compounds similar to compound 1 on various enzymes. For instance, derivatives containing the piperazine fragment have shown significant inhibition of tyrosinase activity, which is crucial in melanogenesis. The competitive inhibition observed suggests that these compounds can effectively bind to the active site of tyrosinase, thereby reducing melanin production in melanocytes .
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. For example, certain derivatives demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications to the piperazine structure can enhance antimicrobial efficacy .
Biological Activity Data
The following table summarizes key biological activities associated with compound 1 and structurally related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 40.43 | |
| Antimicrobial Activity (MRSA) | < 16 | |
| Cytotoxicity in B16F10 Cells | Non-cytotoxic |
Case Study 1: Tyrosinase Inhibition
A study on derivatives containing the piperazine moiety highlighted their potential as skin-whitening agents through the inhibition of tyrosinase. Compound 9 from this series exhibited an IC50 value of 40.43 µM, demonstrating its efficacy as an inhibitor while maintaining low cytotoxicity in B16F10 melanoma cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that certain derivatives could eradicate more than three log values of MRSA within an eight-hour timeframe at specific concentrations (e.g., 4× MIC). These findings suggest that structural modifications can significantly enhance antibacterial activity against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1: Preparation of the piperazine core via nucleophilic substitution of 4-fluorophenylpiperazine with a propan-2-ol derivative.
- Step 2: Introduction of the sulfanyl group using a thiolation reagent (e.g., 3-(trifluoromethyl)thiophenol) under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization Tips: Control reaction temperature (60–80°C) to avoid side reactions like oxidation of the sulfanyl group. Use anhydrous solvents to enhance yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy: Confirm the presence of the fluorophenyl (δ ~7.2–7.4 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~485.15) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility: Soluble in DMSO (>10 mM), ethanol (~5 mM), but poorly in water. Pre-dissolve in DMSO for in vitro assays .
- Stability: Store at –20°C under inert gas. Avoid prolonged exposure to light or moisture, as the sulfanyl group may oxidize to sulfoxide .
Advanced Research Questions
Q. How does the fluorophenyl-piperazine moiety influence receptor binding affinity in neurological targets?
The 4-fluorophenyl group enhances π-π stacking with aromatic residues in serotonin (5-HT₁A) and dopamine (D₂) receptors, while the piperazine nitrogen participates in hydrogen bonding. Compare binding assays (e.g., radioligand displacement) with analogs lacking the fluorine substituent to quantify affinity changes .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis: Test across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Validation: Use orthogonal methods (e.g., calcium flux vs. cAMP assays) to confirm target engagement .
- Metabolite Screening: Check for sulfoxide formation, which may reduce efficacy in vivo .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Modify the Sulfanyl Group: Replace 3-(trifluoromethyl)phenyl with bulkier substituents (e.g., naphthyl) to enhance metabolic stability .
- Propan-2-ol Backbone: Introduce methyl groups to reduce rotational freedom and improve binding pocket fit .
- Piperazine Substitution: Test 3-chlorophenyl or 2-methoxyphenyl variants to optimize receptor subtype selectivity .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- In Vitro: Primary neuronal cultures for neuropsychiatric activity; cancer cell lines (e.g., MCF-7) for antiproliferative effects .
- In Vivo: Rodent models of anxiety (elevated plus maze) or depression (forced swim test) at 10–30 mg/kg doses. Monitor plasma half-life and brain penetration via LC-MS/MS .
Q. How do computational methods predict the compound’s interactions with cytochrome P450 enzymes?
- Docking Simulations: Use AutoDock Vina to model binding with CYP3A4/CYP2D6. The trifluoromethyl group may sterically hinder metabolism, reducing clearance .
- MD Simulations: Analyze stability of enzyme-ligand complexes over 100 ns to identify critical residues for mutagenesis studies .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during long-term storage?
- LC-MS/MS: Identify sulfoxide derivatives (m/z +16) .
- TGA/DSC: Monitor thermal decomposition profiles (onset ~200°C) .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Quality Control: Enforce strict stoichiometric ratios (piperazine:thiol = 1:1.1) .
- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
